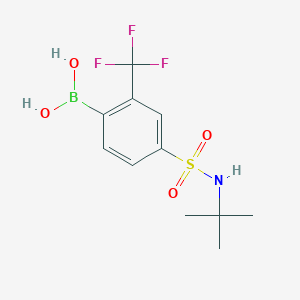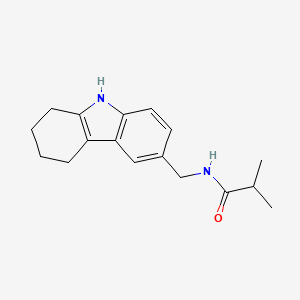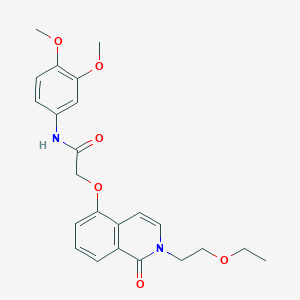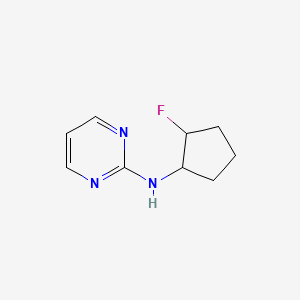![molecular formula C24H25NO2 B2754432 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane CAS No. 680214-37-3](/img/structure/B2754432.png)
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolidine is a chemical compound with the CAS Number: 680214-37-3 . It has a molecular weight of 359.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25NO2/c1-4-10-20(11-5-1)16-25-17-23(19-26-18-21-12-6-2-7-13-21)27-24(25)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 359.47 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthetic Chemistry and Catalysis
Research on similar oxazolane compounds highlights their significance in synthetic chemistry, particularly in the development of novel synthetic methodologies and catalysts. For example, compounds synthesized using click reactions, including triazoles with structural similarities to oxazolanes, have been explored for their catalytic activities and potential applications in organic synthesis. These studies demonstrate the versatility of oxazolane derivatives in facilitating various chemical transformations, thereby underscoring their importance in the synthesis of complex molecules (Saleem et al., 2014).
Materials Science
Oxazolane derivatives have also been investigated for their properties in materials science, such as in the development of semiconducting materials. For instance, the electrical properties of copper complexes involving novel oxime compounds containing the oxolane ring, a structural relative to oxazolanes, were studied, revealing their semiconducting properties and potential for applications in electronic devices (Aydogdu et al., 2003).
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane is currently unknown. This compound is still under experimental study .
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance, and other pharmacokinetic parameters remain to be determined .
Properties
IUPAC Name |
3-benzyl-2-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-4-10-20(11-5-1)16-25-17-23(19-26-18-21-12-6-2-7-13-21)27-24(25)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUZUZKCMDWXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(N1CC2=CC=CC=C2)C3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methoxy-2-methylbenzoate](/img/structure/B2754350.png)
![1-[(2S)-2-[(2-Methylpyrazol-3-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754351.png)




![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2754360.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)
![(5-Bromofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2754363.png)


![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)

